molecular formula C10H13NO B096428 (S)-N-(1-phenylethyl)acetamide CAS No. 19144-86-6

(S)-N-(1-phenylethyl)acetamide

Cat. No.: B096428
CAS No.: 19144-86-6
M. Wt: 163.22 g/mol
InChI Key: PAVMRYVMZLANOQ-QMMMGPOBSA-N
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Description

N-[(1S)-1-Phenylethyl]acetamide: is an organic compound with the molecular formula C10H13NO It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a (1S)-1-phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Amidation Reaction: One common method to synthesize N-[(1S)-1-Phenylethyl]acetamide involves the reaction of (1S)-1-phenylethylamine with acetic anhydride or acetyl chloride. The reaction typically occurs under mild conditions, often at room temperature, and in the presence of a base such as pyridine to neutralize the generated acid.

    Industrial Production Methods: Industrially, the compound can be produced using similar amidation reactions but on a larger scale. The process may involve continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-[(1S)-1-Phenylethyl]acetamide can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of various oxidized derivatives.

    Reduction: The compound can be reduced to form N-[(1S)-1-phenylethyl]ethylamine under suitable conditions using reducing agents like lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of catalysts or under acidic/basic conditions.

Major Products:

    Oxidation: Oxidized derivatives of the phenyl ring.

    Reduction: N-[(1S)-1-phenylethyl]ethylamine.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: N-[(1S)-1-Phenylethyl]acetamide can be used as a ligand in catalytic reactions, aiding in the formation of chiral products.

    Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Enzyme Inhibition: The compound has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.

Medicine:

    Pharmaceuticals: It is explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

Industry:

    Material Science: The compound can be used in the production of polymers and other materials with specific properties.

Comparison with Similar Compounds

    N-[(1R)-1-Phenylethyl]acetamide: The enantiomer of N-[(1S)-1-Phenylethyl]acetamide, differing only in the spatial arrangement of atoms.

    N-Phenylethylacetamide: Lacks the chiral center present in N-[(1S)-1-Phenylethyl]acetamide.

    N-(1-Phenylethyl)acetamide: Similar structure but may differ in the position of the phenyl group.

Uniqueness: N-[(1S)-1-Phenylethyl]acetamide is unique due to its chiral center, which can impart specific stereochemical properties and biological activities that are not present in its achiral or differently chiral counterparts.

Properties

IUPAC Name

N-[(1S)-1-phenylethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-8(11-9(2)12)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,11,12)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAVMRYVMZLANOQ-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60940776
Record name N-(1-Phenylethyl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60940776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19144-86-6
Record name N-(1-Phenylethyl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60940776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 1-phenylethylamine (10.45 g) and triethylamine (14.4 ml) in dichloromethane (100 ml) was added dropwise acetic anhydride (9.0 ml) at room temperature. The mixture was stirred at room temperature for 5 hr. The reaction mixture was poured into ice water (200 ml) and extracted with chloroform. The organic layer was dried over anhydrous sodium sulfate and the solvent was evaporated. The obtained residue was left standing at room temperature for 3 hr. The obtained crude crystals were washed several times with hexane to give the title compound (14.0 g) as white crystals.
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10.45 g
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ice water
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200 mL
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Synthesis routes and methods III

Procedure details

To 1 g (6.13 mmol) racemic N-acetyl 1-phenylethylamine (+/−)-1a, partially dissolved in 100 ml 0.1 M phosphate buffer pH 7.0, 100 ml (25.3 units) acylase from Arthrobacter aurescens Ac5R is added and the mixture is shaken (100 rpm) at 20° C. for 27 hours. After acidification (pH 2) by addition of HCl the reaction mixture is extracted three times with 100 ml dichloromethane. The combined organic layers are dried (MgSO4) and the solvent is distilled off after filtration, yielding 0.496 g (49.6%) of (S)-N-acetyl 1-phenylethylamine (−)-1a ([α]D20=−138.0° (c=1.0 EtOH), enantiomeric ratio S/R=96.8:3.2) as a white solid. The aqueous phase is neutralized by addition of NaHCO3 and extracted again with dichloromethane. Usual workup leads to 0.323 g (43.5%) of (R)-1-phenylethylamine (+)-1b ([α]D20=+29.4° (c=2.2 EtOH), enantiomeric ratio R/S=99.7:0.3) as colorless oil.
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1 g
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Synthesis routes and methods IV

Procedure details

Acetic anhydride (38.4 g) was dropwise added to a solution (200 ml) of (R)-(+)-1-phenylethylamine (30 g) in chloroform under ice-cooling. After completion of the reaction, ice water was added thereto and the mixture was extracted with chloroform. The extract was washed with 1N aqueous solution of sodium hydroxide and water. After drying, the mixture was concentrated under reduced pressure to give crystals, which were recrystallized from isopropyl ether to give 32.2 g of (+)-N-(1-phenylethyl)acetamide. [α]D =+143.5° (ethanol, c=1)
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38.4 g
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200 mL
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ice water
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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